6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Description
6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a complex organic compound with a unique structure that includes a pyrrolo[1,2-c][1,3]thiazole core
Properties
IUPAC Name |
dimethyl 5-(4-methylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO5S/c1-10-4-6-11(7-5-10)15-14(17(20)23-3)13(16(19)22-2)12-8-24(21)9-18(12)15/h4-7H,8-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJHZNSMUNYQFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=C3N2CS(=O)C3)C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the preparation of starting materials, the cyclization reaction, and purification processes such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of halogens or nucleophiles under specific temperature and solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies, including molecular docking and simulation, help elucidate these interactions and their implications.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 5-methyl-1H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
- 6,7-dimethyl 5-(4-methylphenyl)-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate
Uniqueness
6,7-dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate stands out due to its specific substitution pattern and the presence of both pyrrolo and thiazole rings
Biological Activity
6,7-Dimethyl 5-(4-methylphenyl)-2-oxo-1H,3H-2lambda4-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate is a heterocyclic compound notable for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the inhibition of key enzymes involved in various metabolic pathways.
Chemical Structure and Properties
The compound is characterized by a pyrrolo-thiazole framework with multiple functional groups that enhance its reactivity and biological interactions. Its molecular formula is , and it features a dicarboxylate ester structure which contributes to its solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Weight | 345.39 g/mol |
| Melting Point | Not specified |
| Solubility | Moderate in organic solvents |
| CAS Number | 337920-83-9 |
Enzyme Inhibition
Recent studies have indicated that this compound exhibits significant inhibitory effects on various enzymes, particularly monoamine oxidases (MAOs). These enzymes are critical in the metabolism of neurotransmitters and are implicated in several neurodegenerative disorders.
Mechanism of Action
The compound acts as a reversible inhibitor of MAO-A, demonstrating competitive inhibition properties. This interaction is crucial for regulating neurotransmitter levels in the brain, making it a candidate for treating conditions like depression and anxiety.
Case Studies
In vitro studies have shown that this compound achieves substantial inhibition of MAO-A at low concentrations. For instance:
- Study Findings : Compound exhibited an IC50 value of against MAO-A.
Table 1: Inhibition Profile of 6,7-Dimethyl Compound on MAO Isoforms
| Compound | IC50 (μM) | Type of Inhibition |
|---|---|---|
| 6,7-Dimethyl | 0.060 ± 0.002 | Reversible |
| Moclobemide | 0.041 ± 0.003 | Reversible |
| Clorgyline | 0.008 ± 0.001 | Irreversible |
Pharmacological Implications
The reversible nature of the inhibition by this compound suggests a lower risk of side effects compared to irreversible inhibitors. This property enhances its potential as a therapeutic agent in neuropharmacology.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step reactions that require precise control over reaction conditions to optimize yield and purity. Techniques such as cyclization reactions are commonly employed.
Synthetic Route Overview
- Starting Materials : Appropriate pyrrole and thiazole derivatives.
- Reagents : Use of solvents and catalysts tailored to enhance reaction efficiency.
- Purification : Techniques such as chromatography or recrystallization are essential to isolate the product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
